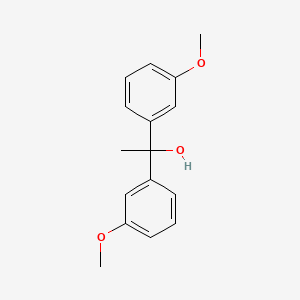

1,1-Bis(3-methoxyphenyl)ethanol

Cat. No. B8316642

M. Wt: 258.31 g/mol

InChI Key: CBLCIMMRKZLTTJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06703504B2

Procedure details

A dry 100 mL three-necked, round-bottomed flask equipped with magnetic stirring, reflux condenser, nitrogen bubbler and thermometer is charged with 0.73 g (30 mgat) of magnesium shavings and ca. 1 mL of dry ether. 4.5 g (30 mmoles) of iodomethane as a solution in ca 5 mL of ether are placed in a pressure equilibrated dropping funnel. The funnel is mounted in the central neck of the flask. A small crystal of iodine is dropped in the flask followed by about 1 mL of the iodomethane solution. When the reaction starts, the rest of the iodomethane is added dropwise, so as to maintain a gentle reflux. When the addition is complete, the solution is refluxed for 15 minutes, then cooled in an ice bath. The dropping funnel is now charged with a solution of 4.85 g (20 mmoles) of 3,3′-dimethoxybenzophenone in 10 mL of ether. The ketone is added to the Grignard reagent solution dropwise or in small portions so that the reaction is not too violent. After addition of the ketone the resulting solution is refluxed briefly (15 minutes), then cooled to room temperature. The reaction is quenched by addition of 15 g of ice. The precipitated magnesium hydroxide is dissolved by addition of 2 g of citric acid. The different layers are separated, the lower aqueous layer is extracted with 5 mL of ether. Both ethereal extracts combined are washed consecutively with water and 10% sodium carbonate, dried over anh. K2CO3 and evaporated to yield 5.28 g (quant. based on benzophenone) of 1,1-bis-(3-methoxyphenyl)ethanol. 1H NMR (CDCl3): 6.7-7.3 (m, ArH, 8H), 3.75 (s, OMe, 6H), ˜2.2 (bs, OH, 1H), 1.9 (s, C—Me, 3H).

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[Mg].I[CH3:3].II.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:21]=[CH:22][CH:23]=1)[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=[O:12]>CCOCC>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([C:11]([C:10]2[CH:21]=[CH:22][CH:23]=[C:8]([O:7][CH3:6])[CH:9]=2)([OH:12])[CH3:3])[CH:18]=[CH:17][CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

4.5 g

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Seven

|

Name

|

|

|

Quantity

|

4.85 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C(=O)C2=CC(=CC=C2)OC)C=CC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Eight

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A dry 100 mL three-necked, round-bottomed flask equipped with magnetic stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

so as to maintain a gentle reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution is refluxed for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is refluxed briefly (15 minutes)

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction is quenched by addition of 15 g of ice

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The precipitated magnesium hydroxide is dissolved by addition of 2 g of citric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The different layers are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the lower aqueous layer is extracted with 5 mL of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

Both ethereal extracts combined are washed consecutively with water and 10% sodium carbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anh. K2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 5.28 g (quant. based on benzophenone) of 1,1-bis-(3-methoxyphenyl)ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC=1C=C(C=CC1)C(C)(O)C1=CC(=CC=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |